molecular formula C18H23N3O3 B2358309 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 942011-88-3

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No. B2358309
CAS RN: 942011-88-3
M. Wt: 329.4
InChI Key: LLERQUWYUMFQFA-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide, also known as DFO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFO is a fluorescent probe that has been shown to selectively bind to iron(III) ions, making it a valuable tool for studying the role of iron in biological systems.

Scientific Research Applications

Photoinitiators for Polymerization

N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and used as one-component free radical photoinitiators or part of multi-component photoinitiating systems for free radical or cationic photopolymerization. These compounds exhibit high efficiency under various LED irradiations, showing potential in polymer science for creating materials with specific properties (Zhang et al., 2018).

Synthesis of Fluorescent Compounds

A study focused on the synthesis of highly water-soluble and fluorescent perylene bisimide, utilizing a compound with a dimethylamino and furan component. This compound exhibited high fluorescence and good solubility in water and other polar solvents, indicating its potential use in dyeing and sensor applications (Boobalan et al., 2012).

Catalysis in Organic Synthesis

Copper/Oxalic Diamide-catalyzed coupling reactions of terminal alkynes with aryl halides were enhanced using N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, demonstrating the role of dimethylamino-furan derivatives in facilitating such chemical transformations. This highlights their utility in the synthesis of complex organic molecules (Chen et al., 2023).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-7-5-8-14(13(12)2)20-18(23)17(22)19-11-15(21(3)4)16-9-6-10-24-16/h5-10,15H,11H2,1-4H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLERQUWYUMFQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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